molecular formula C12H16N6O3S B2808761 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide CAS No. 2034304-75-9

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide

Cat. No. B2808761
CAS RN: 2034304-75-9
M. Wt: 324.36
InChI Key: KBEMFPRRAZPTGF-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide, also known as PTM or PTM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM is a small molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Synthesis and Herbicidal Activity

A study by Moran (2003) explored the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting their excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This research demonstrates the potential agricultural applications of similar compounds in controlling unwanted vegetation with minimal environmental impact (Moran, 2003).

Antifungal Potential

Szafrański et al. (2017) synthesized novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides with promising antifungal activity, particularly against Candida albicans and Rhodotorula mucilaginosa. This suggests potential pharmaceutical applications in combating fungal infections, especially in immunocompromised patients (Szafrański et al., 2017).

Metabolism and Pharmacokinetics

Varynskyi and Kaplaushenko (2020) conducted a detailed metabolism study on a morpholinium compound closely related to N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide, revealing the structure of the main metabolite through chromatography and mass spectrometry. This research is crucial for understanding the pharmacokinetics and metabolic pathways of such compounds, which is essential for drug development and safety assessment (Varynskyi & Kaplaushenko, 2020).

NK-1 Antagonist Activity

Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity. This highlights the potential therapeutic applications of these compounds in treating conditions mediated by the NK-1 receptor, such as depression, anxiety, and nausea (Jungheim et al., 2006).

Antimicrobial Activities

Bayrak et al. (2009) synthesized and evaluated various 1,2,4-triazoles for their antimicrobial activities. This study contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, demonstrating the versatility and potential of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-sulfonamide derivatives in medical applications (Bayrak et al., 2009).

properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3S/c19-22(20,17-5-7-21-8-6-17)14-9-11-10-18(16-15-11)12-1-3-13-4-2-12/h1-4,10,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEMFPRRAZPTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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